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Compound of Interest

Compound Name: 3-(4-1sopropylphenoxy)pyrrolidine
CAS No.: 946681-84-1
Cat. No.: B13604873

Get Quote

Executive Summary

3-(4-1sopropylphenoxy)pyrrolidine is a secondary amine building block belonging to the
class of 3-aryloxypyrrolidines. This structural motif is a "privileged scaffold" in drug discovery,
frequently utilized in the design of central nervous system (CNS) agents, particularly histamine
H3 receptor antagonists and monoamine transporter inhibitors (SERT/NET).

The compound is most commonly supplied and handled as its hydrochloride salt to ensure
stability and solubility. Precise identification requires distinguishing between the free base, the
salt form, and potential enantiomers (R/S) at the C3 position.

Core Identification Data (The Lookup)

The following table consolidates the critical identifiers for the hydrochloride salt, which is the
standard commercial form.

Table 1: Chemical Identity Matrix
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Specification

Common Name

3-(4-1sopropylphenoxy)pyrrolidine Hydrochloride

CAS Number

1449117-29-6 (HCI Salt)

Free Base CAS

Not widely indexed; search via SMILES

Molecular Formula

C13H20CINO (HCI Salt) / C13H19NO (Free Base)

Molecular Weight

241.76 g/mol (HCI Salt) / 205.30 g/mol (Free

Base)

IUPAC Name

3-[4-(propan-2-yl)phenoxy]pyrrolidine
hydrochloride

SMILES (Free Base)

CC(C)clcec(OC2CCNC2)ccl

INChl Key

Derivative dependent; verify stereochemistry

Critical Note on Stereochemistry: The CAS 1449117-29-6 typically refers to the racemic mixture

or the unspecified stereoisomer. If your application requires a specific enantiomer (e.g., (R)-3-

(4-isopropylphenoxy)pyrrolidine), you must verify the optical rotation or chiral HPLC data

provided by the vendor, as distinct CAS numbers exist for the pure (R) and (S) forms (e.g., (R)-

analogues often have distinct, less common CAS registries).

Figure 1: Identification Logic Flow

This decision tree guides the researcher in selecting the correct chemical entity based on

experimental needs (solubility vs. reactivity).
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Caption: Logical workflow for identifying the correct CAS registry number based on salt form
and stereochemical requirements.

Structural Characterization & Validation

To validate the identity of 3-(4-isopropylphenoxy)pyrrolidine, researchers should look for
specific analytical signatures. The isopropyl group and the pyrrolidine ring provide distinct NMR
signals.

1H NMR Diagnostic Signals (400 MHz, DMSO-d6)

 Isopropyl Group:
o 0 ~1.2 ppm (d, 6H): Methyl protons of the isopropy! group.
o 0 ~2.8 ppm (sept, 1H): Methine proton of the isopropyl group.
e Pyrrolidine Ring:
o 0 ~2.0-2.3 ppm (m, 2H): C4 methylene protons.
o 0 ~3.1-3.5 ppm (m, 4H): C2 and C5 methylene protons (alpha to nitrogen).

o 0 ~5.0 ppm (m, 1H): C3 methine proton (alpha to oxygen). Note: This shifts significantly
depending on the salt form.

e Aromatic Region:
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o 0 ~6.8-7.2 ppm (dd, 4H): Characteristic AA'BB' system of the para-substituted benzene
ring.

Mass Spectrometry (LC-MS)
« lonization: ESI+ (Electrospray lonization, Positive Mode).
e Parent lon: [M+H]* = 206.15 (Free Base).

o Fragmentation: Loss of the pyrrolidine ring or the isopropyl group may be observed at higher
collision energies.

Synthesis & Manufacturing Protocol

For researchers unable to source the compound commercially, or those requiring a specific
enantiomer, the synthesis is typically achieved via a Mitsunobu coupling followed by
deprotection. This route offers high stereocontrol if chiral starting materials are used.

Synthetic Pathway[4][5][6]

» Starting Materials:N-Boc-3-pyrrolidinol (commercially available as (R), (S), or racemate) and
4-Isopropylphenol.

e Coupling (Mitsunobu): Uses Diethyl azodicarboxylate (DEAD) or Diisopropyl
azodicarboxylate (DIAD) with Triphenylphosphine (PPhs).

» Deprotection: Acidic cleavage of the Boc group using HCl/Dioxane or TFA/DCM.

Figure 2: Synthetic Workflow
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N-Boc-3-Pyrrolidinol 4-1sopropylphenol

(Chiral or Racemic)

Mitsunobu Conditions:
PPh3, DEAD/DIAD, THF, 0°C -> RT

Ether Formation

Intermediate:

N-Boc-3-(4-isopropylphenoxy)pyrrolidine

Deprotection:
4M HCI in Dioxane or TFA/DCM

Boc Removal

Final Product:

3-(4-lsopropylphenoxy)pyrrolidine HCI
(CAS 1449117-29-6)

Click to download full resolution via product page

Caption: Step-by-step synthetic route from N-Boc-3-pyrrolidinol to the final hydrochloride salt
via Mitsunobu coupling.

Detailed Protocol (Example)

e Coupling: Dissolve N-Boc-3-pyrrolidinol (1.0 eq), 4-isopropylphenol (1.1 eq), and PPhs (1.2
eq) in anhydrous THF under nitrogen. Cool to 0°C. Add DEAD (1.2 eq) dropwise. Stir at room
temperature for 12—-16 hours.

* Workup: Concentrate solvent, redissolve in EtOAc, wash with 1N NaOH (to remove
unreacted phenol) and brine. Dry over Na2S0Oa.[1] Purify via flash chromatography
(Hexane/EtOAC).
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» Deprotection: Dissolve the intermediate in 4M HCI in dioxane. Stir for 2 hours. Precipitate the
product with diethyl ether or concentrate to dryness to obtain the hydrochloride salt.

Applications in Drug Discovery[4]

The 3-aryloxypyrrolidine scaffold is a versatile pharmacophore. The specific 4-isopropyl
substitution pattern enhances lipophilicity, potentially improving blood-brain barrier (BBB)
penetration.

» Histamine H3 Antagonists: The pyrrolidine nitrogen serves as the basic center required for
interaction with Aspartate residues in the GPCR transmembrane domain.

e Monoamine Transporter Inhibitors: Analogs of this structure are investigated for selectivity
against SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

e Sigma Receptor Ligands: The hydrophobic isopropyl tail can facilitate binding to the sigma-1
receptor hydrophobic pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Isopropylphenoxy)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13604873/docs#technical-identification-
characterization-guide-3-4-isopropylphenoxy-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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